7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole
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Overview
Description
7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is a heterocyclic compound that features a fused oxazole ring system. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of β-hydroxy amides with cyclizing agents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions often require mild temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
Scientific Research Applications
7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole
- 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Uniqueness
7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fused oxazole ring system provides stability and reactivity that are advantageous in various applications .
Properties
CAS No. |
51477-02-2 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
7a-ethyl-6-methyl-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole |
InChI |
InChI=1S/C8H15NO2/c1-3-8-9(4-5-10-8)6-7(2)11-8/h7H,3-6H2,1-2H3 |
InChI Key |
MZPHFONHVUPESF-UHFFFAOYSA-N |
Canonical SMILES |
CCC12N(CCO1)CC(O2)C |
Origin of Product |
United States |
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